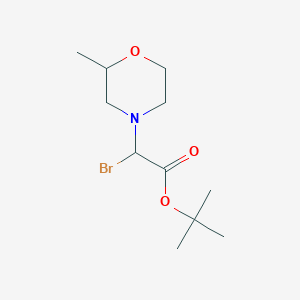
N,N'-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is a compound belonging to the triazine family, characterized by a triazine ring substituted with N-methylacetamide groups. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) typically involves the reaction of cyanuric chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) follows similar synthetic routes but with larger reaction vessels and more stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water and acidic or basic conditions, the compound can hydrolyze to form corresponding amides and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, amides, and various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine-based compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Another triazine derivative with different substituents, used in various applications.
Propazine: A triazine herbicide with similar structural features but different functional groups.
Diethylhexyl butamido triazone: A triazine-based UV filter used in sunscreens.
Uniqueness
N,N’-(1,3,5-Triazine-2,4-diyl)bis(N-methylacetamide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.
Eigenschaften
| 111829-52-8 | |
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]-1,3,5-triazin-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C9H13N5O2/c1-6(15)13(3)8-10-5-11-9(12-8)14(4)7(2)16/h5H,1-4H3 |
InChI-Schlüssel |
FQEFYSJQAOOYSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=NC(=NC=N1)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


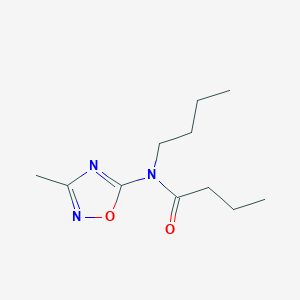
![4,7-Dibromo-2-(3,4,5-trifluorophenyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12938473.png)

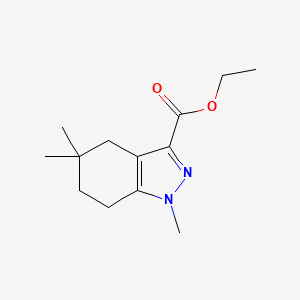
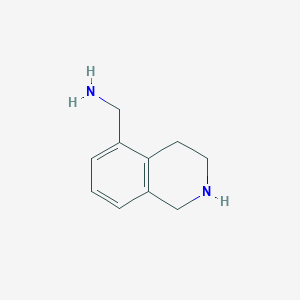

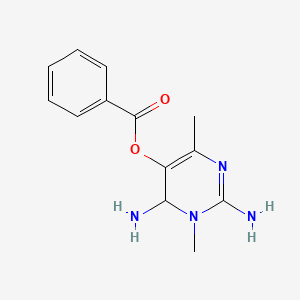
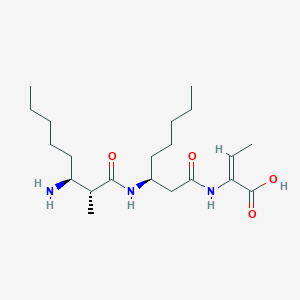
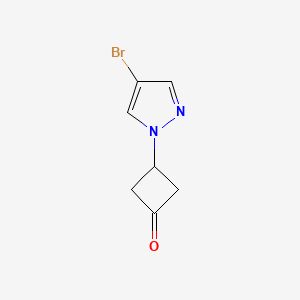
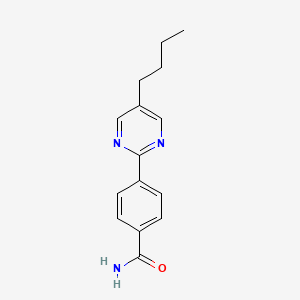
![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
